

# Application Notes & Protocols: 4-Nitrososulfamethoxazole as a Reference Standard in Pharmaceutical Analysis

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## Compound of Interest

Compound Name: *4-Nitrososulfamethoxazole*

Cat. No.: *B028833*

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## Introduction

**4-Nitrososulfamethoxazole** is a known impurity and metabolite of Sulfamethoxazole, a widely used sulfonamide antibiotic.[1][2] Its monitoring and quantification in pharmaceutical drug substances and products are critical for ensuring quality, safety, and regulatory compliance. This document provides detailed application notes and protocols for the use of **4-Nitrososulfamethoxazole** as a reference standard in pharmaceutical analysis, primarily focusing on its quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. This reference standard is essential for method development, validation, and routine quality control (QC) and quality assurance (QA) in the manufacturing of Sulfamethoxazole and its formulations.[1][3]

## Physicochemical Properties of 4-Nitrososulfamethoxazole Reference Standard

Property	Value	Reference
CAS Number	131549-85-4	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	267.26 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Yellow to Dark Yellow Solid	<a href="#">[5]</a>
IUPAC Name	N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide	<a href="#">[3]</a>
Storage	2-8°C Refrigerator	<a href="#">[5]</a>

## Analytical Method: Quantification of 4-Nitrososulfamethoxazole by HPLC-UV

This section outlines a general method for the quantification of **4-Nitrososulfamethoxazole** in a drug substance. The method is based on established principles for the analysis of nitrosamine impurities in pharmaceuticals and should be fully validated by the user for its intended purpose.[\[6\]](#)

### Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Quaternary or Binary HPLC with UV/PDA Detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	245 nm
Injection Volume	10 µL

#### Method Validation Parameters (Exemplary Data)

The following table summarizes typical validation parameters for the quantification of nitrosamine impurities. These values are illustrative and should be established during method validation.

Parameter	Expected Range/Value
Linearity Range	0.05 - 1.5 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	~0.015 µg/mL
Limit of Quantification (LOQ)	~0.05 µg/mL
Accuracy (% Recovery)	90.0 - 110.0%
Precision (%RSD)	< 5.0%
Retention Time (RT)	Approximately 10-15 min (highly dependent on the specific C18 column and system)

## Experimental Protocols

### 1. Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **4-Nitrososulfamethoxazole** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored protected from light at 2-8°C.
- Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
- Working Standard Solutions: Prepare a series of calibration standards by diluting the Intermediate Standard Solution with the mobile phase diluent to achieve concentrations ranging from 0.05 µg/mL to 1.5 µg/mL.

### 2. Preparation of Sample Solution

- Drug Substance Sample: Accurately weigh about 100 mg of the Sulfamethoxazole drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent. Sonicate if necessary to ensure complete dissolution.

- Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection.

### 3. Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase diluent) to ensure the absence of interfering peaks.
- Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
- Inject the sample solution.
- Inject a working standard solution after a series of sample injections to verify system suitability.

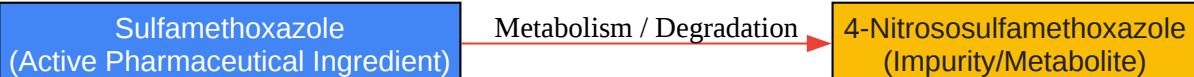
### 4. Data Analysis

- Identify the **4-Nitrososulfamethoxazole** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of **4-Nitrososulfamethoxazole** in the sample using the linear regression equation obtained from the calibration curve.
- The amount of **4-Nitrososulfamethoxazole** in the drug substance is typically reported in parts per million (ppm).

## Visualizations

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Caption: Experimental workflow for the quantification of **4-Nitrososulfamethoxazole**.

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